CID 6857685
CID 6857685
PIK-90 is a potent PI3K inhibitor with potential anticancer activity.
Brand Name:
Vulcanchem
CAS No.:
677338-12-4
VCID:
VC0549004
InChI:
InChI=1S/C18H17N5O3/c1-25-13-6-5-12-14(15(13)26-2)21-18(23-9-8-20-16(12)23)22-17(24)11-4-3-7-19-10-11/h3-7,10H,8-9H2,1-2H3,(H,21,22,24)
SMILES:
COC1=C(C2=C(C=C1)C3=NCCN3C(=N2)NC(=O)C4=CN=CC=C4)OC
Molecular Formula:
C18H17N5O3
Molecular Weight:
351.4 g/mol
CID 6857685
CAS No.: 677338-12-4
Inhibitors
VCID: VC0549004
Molecular Formula: C18H17N5O3
Molecular Weight: 351.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 677338-12-4 |
---|---|
Product Name | CID 6857685 |
Molecular Formula | C18H17N5O3 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C18H17N5O3/c1-25-13-6-5-12-14(15(13)26-2)21-18(23-9-8-20-16(12)23)22-17(24)11-4-3-7-19-10-11/h3-7,10H,8-9H2,1-2H3,(H,21,22,24) |
Standard InChIKey | ZJAVHOMVDCMAMF-UHFFFAOYSA-N |
Isomeric SMILES | COC1=C(C2=C(C=C1)C3=NCCN3C(=N2)NC(=O)C4=CN=CC=C4)OC |
SMILES | COC1=C(C2=C(C=C1)C3=NCCN3C(=N2)NC(=O)C4=CN=CC=C4)OC |
Canonical SMILES | COC1=C(C2=C(C=C1)C3=NCCN3C(=N2)NC(=O)C4=CN=CC=C4)OC |
Appearance | Solid powder |
Description | PIK-90 is a potent PI3K inhibitor with potential anticancer activity. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly. |
Solubility | Soluble in DMSO, not soluble in water. |
Storage | 0– 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyms | PIK90; PIK90; PIK 90. |
Reference | 1: Cheng CK, Gustafson WC, Charron E, Houseman BT, Zunder E, Goga A, Gray NS, Pollok B, Oakes SA, James CD, Shokat KM, Weiss WA, Fan QW. Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma. Proc Natl Acad Sci U S A. 2012 Jul 31;109(31):12722-7. doi: 10.1073/pnas.1202492109. Epub 2012 Jul 16. PubMed PMID: 22802621; PubMed Central PMCID: PMC3411950. 2: Niedermeier M, Hennessy BT, Knight ZA, Henneberg M, Hu J, Kurtova AV, Wierda WG, Keating MJ, Shokat KM, Burger JA. Isoform-selective phosphoinositide 3'-kinase inhibitors inhibit CXCR4 signaling and overcome stromal cell-mediated drug resistance in chronic lymphocytic leukemia: a novel therapeutic approach. Blood. 2009 May 28;113(22):5549-57. doi: 10.1182/blood-2008-06-165068. Epub 2009 Mar 24. PubMed PMID: 19318683. 3: Zhang TT, Okkenhaug K, Nashed BF, Puri KD, Knight ZA, Shokat KM, Vanhaesebroeck B, Marshall AJ. Genetic or pharmaceutical blockade of p110delta phosphoinositide 3-kinase enhances IgE production. J Allergy Clin Immunol. 2008 Oct;122(4):811-819.e2. doi: 10.1016/j.jaci.2008.08.008. PubMed PMID: 19014771. 4: Fan QW, Cheng CK, Nicolaides TP, Hackett CS, Knight ZA, Shokat KM, Weiss WA. A dual phosphoinositide-3-kinase alpha/mTOR inhibitor cooperates with blockade of epidermal growth factor receptor in PTEN-mutant glioma. Cancer Res. 2007 Sep 1;67(17):7960-5. PubMed PMID: 17804702; PubMed Central PMCID: PMC2597547. |
PubChem Compound | 6857685 |
Last Modified | Nov 16 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume